molecular formula C29H34O15 B12388339 Isocrenatoside CAS No. 221895-09-6

Isocrenatoside

Cat. No.: B12388339
CAS No.: 221895-09-6
M. Wt: 622.6 g/mol
InChI Key: FYNJOHBQQZWZTB-WLLRULDYSA-N
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Description

Isocrenatoside is a cyclic octapeptide derived from the ethanolic extract of Microtoena prainiana stems. It functions as an angiotensin-converting enzyme inhibitor, achieving an inhibitory efficiency of 99.3% at a concentration of 1 mg/mL . This compound has garnered interest due to its potential therapeutic applications, particularly in the regulation of blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocrenatoside is isolated from the ethanolic extract of Microtoena prainiana stems . The extraction process involves using ethanol as a solvent to obtain the active compound from the plant material. The extract is then purified to isolate this compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research is needed to develop efficient synthetic routes for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Isocrenatoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of this compound.

Scientific Research Applications

Isocrenatoside has several scientific research applications, including:

Mechanism of Action

Isocrenatoside exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system . This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound helps reduce the production of angiotensin II, leading to vasodilation and lower blood pressure. The molecular targets and pathways involved include the angiotensin-converting enzyme and the renin-angiotensin system.

Comparison with Similar Compounds

Isocrenatoside is unique due to its high inhibitory efficiency against the angiotensin-converting enzyme. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities.

Properties

CAS No.

221895-09-6

Molecular Formula

C29H34O15

Molecular Weight

622.6 g/mol

IUPAC Name

[(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-6-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H34O15/c1-12-22(35)24(37)25(38)28(41-12)44-26-23(36)20(11-39-21(34)7-3-13-2-5-15(30)17(32)8-13)43-29-27(26)42-19(10-40-29)14-4-6-16(31)18(33)9-14/h2-9,12,19-20,22-33,35-38H,10-11H2,1H3/b7-3+/t12-,19+,20+,22-,23+,24+,25+,26-,27+,28-,29+/m0/s1

InChI Key

FYNJOHBQQZWZTB-WLLRULDYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]3[C@@H]2O[C@H](CO3)C4=CC(=C(C=C4)O)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC3C2OC(CO3)C4=CC(=C(C=C4)O)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O

Origin of Product

United States

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